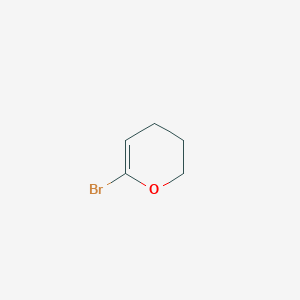

6-bromo-3,4-dihydro-2H-pyran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H7BrO |

|---|---|

Molekulargewicht |

163.01 g/mol |

IUPAC-Name |

6-bromo-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C5H7BrO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |

InChI-Schlüssel |

IHGPXNSUAOPQKO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=C(OC1)Br |

Herkunft des Produkts |

United States |

Structural Significance Within Halogenated Dihydropyrans

The presence of a bromine atom at the 6-position of the 3,4-dihydro-2H-pyran ring profoundly influences the molecule's reactivity and synthetic utility. This vinyl bromide moiety is a key functional group that distinguishes it from other halogenated and non-halogenated dihydropyrans.

The carbon-bromine bond at the vinylic position can participate in a variety of coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at this position. This reactivity makes 6-bromo-3,4-dihydro-2H-pyran a valuable precursor for creating diverse molecular libraries. The bromine atom also activates the double bond towards certain nucleophilic attacks and can be a leaving group in elimination reactions.

Compared to its chlorinated counterpart, the carbon-bromine bond is generally more reactive in cross-coupling reactions, often requiring milder reaction conditions. Conversely, fluorinated dihydropyrans exhibit vastly different reactivity, with the carbon-fluorine bond being significantly stronger and less prone to cleavage. The strategic placement of the bromine atom at the 6-position, adjacent to the ring oxygen, also influences the electronic distribution within the dihydropyran ring, impacting its stability and reactivity in various transformations.

Role of the 3,4 Dihydro 2h Pyran Scaffold in Synthetic Chemistry

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the 3,4-dihydro-2H-pyran ring is a significant synthetic challenge due to the reactivity of the double bond. The outcome of the bromination is highly dependent on the reagent used and the reaction conditions.

Direct Bromination of Dihydropyran Precursors

Direct bromination of 3,4-dihydro-2H-pyran often leads to addition reactions across the electron-rich double bond rather than the desired substitution. The interaction of an electrophilic bromine source with the dihydropyran ring typically results in the formation of dibrominated adducts. For instance, the reaction of dihydropyran with bromine (Br₂) tends to yield 2,3-dibromotetrahydropyran as the major product. The mechanism involves the formation of a bromonium ion intermediate across the C2-C3 double bond, which is then attacked by a bromide ion.

In some cases, the solvent can participate in the reaction. When bromine is used in acetic acid, the reaction with dihydropyran can yield 3,3-dibromo-2-acetoxytetrahydropyran. acs.org This outcome suggests a more complex pathway than simple addition, possibly involving rearrangement or solvent incorporation after the initial electrophilic attack. Research has shown that the stereochemical course of halogenation can be influenced by the solvent and the specific structure of the dihydropyran derivative, leading to various diastereomeric products. researchgate.netacs.org

Application of Specific Brominating Agents (e.g., N-Bromosuccinimide, Br₂)

The choice of the brominating agent is critical in directing the regioselectivity of the reaction. While molecular bromine (Br₂) typically favors addition reactions, N-Bromosuccinimide (NBS) can provide alternative reaction pathways, although achieving substitution at the 6-position remains challenging.

The reaction of NBS with dihydropyran has been shown to produce a mixture of products, including 3-bromo-5,6-dihydro-4H-pyran (an allylic bromination product), 2,3-dibromotetrahydropyran, and both geometric isomers of 2-succinimidyl-3-bromotetrahydropyran. sci-hub.seresearchgate.net The formation of these products is indicative of competing reaction mechanisms. A polar mechanism is suggested, where a positive bromine from NBS adds to the 3-position of the dihydropyran, forming a reactive intermediate that can either lose a proton or be trapped by a nucleophile. researchgate.net

The following table summarizes the products obtained from the direct bromination of 3,4-dihydro-2H-pyran with different reagents.

| Brominating Agent | Solvent | Major Products | Reference |

|---|---|---|---|

| Bromine (Br₂) | Not specified | 2,3-Dibromotetrahydropyran | |

| Bromine (Br₂) | Acetic Acid | 3,3-Dibromo-2-acetoxytetrahydropyran | acs.org |

| N-Bromosuccinimide (NBS) | Not specified | 3-Bromo-5,6-dihydro-4H-pyran, 2,3-Dibromotetrahydropyran, 2-Succinimidyl-3-bromotetrahydropyran | sci-hub.seresearchgate.net |

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic compounds, including dihydropyrans. Nickel and palladium catalysts, in particular, have been employed in sophisticated coupling and cyclization strategies.

Nickel(0)-Catalyzed Coupling Reactions for 6-Bromodihydropyrans

Nickel(0)-catalyzed cross-coupling reactions, such as the Suzuki and Kumada couplings, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemistryviews.org These reactions typically involve the oxidative addition of an organohalide to a Ni(0) complex, followed by transmetalation and reductive elimination. chemistryviews.org While direct nickel-catalyzed bromination to form 6-bromodihydropyrans is not a commonly reported transformation, the principles of nickel catalysis suggest potential pathways.

Theoretically, a 6-substituted dihydropyran could be synthesized via a nickel-catalyzed coupling of a suitable dihydropyran-based organometallic reagent with a bromine source. More commonly, nickel catalysis is used to couple organobromides with other fragments. mdpi.com For instance, a Ni(0)/Ni(II) catalytic cycle could couple an aryl bromide with a dihydropyran-containing partner. chemistryviews.org The versatility of nickel catalysis, which can be assisted by electrochemical methods or photoredox catalysis, allows for the coupling of a wide range of substrates, including aromatic esters and aliphatic carboxylic acids, showcasing the potential for developing novel transformations. nih.govchemrxiv.orgprinceton.edu

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is extensively used to construct dihydropyran rings through intramolecular cyclization reactions. nih.gov These strategies typically involve the formation of the heterocyclic ring from an acyclic precursor, offering excellent control over substitution and stereochemistry.

One prominent method is the Pd(II)-mediated oxidative cyclization of β-hydroxyenones, which yields 2,3,6-trisubstituted dihydropyranones. acs.orgresearchgate.net Another powerful approach involves the palladium-catalyzed cyclization of α-homopropargyl-β-ketoesters. nih.govacs.org In these reactions, the choice of reaction conditions can dictate the cyclization mode. For example, terminal α-homopropargyl-β-ketoesters have been shown to undergo a 6-exo-dig oxocyclization to cleanly provide benzylidene-dihydropyrans. acs.org The mechanism often involves the coordination of the palladium catalyst to the alkyne, which activates it for nucleophilic attack by the enolate, leading to the formation of the dihydropyran ring. nih.govnih.gov

The following table presents examples of palladium-catalyzed strategies for dihydropyran synthesis.

| Precursor Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| β-Hydroxyenones | Pd(II) | Substituted Dihydropyranones | acs.orgresearchgate.net |

| α-Homopropargyl-β-ketoesters | Pd(0) / Ligand | Benzylidene-Dihydropyrans | nih.govacs.org |

| Acetylenic Active Methylene Compounds | Pd(0) / Ligand | Vinylidenecyclopentanes (competing 5-exo-dig) | nih.gov |

Cycloaddition Reactions for Dihydropyran Ring Construction

Cycloaddition reactions provide a convergent and stereocontrolled route to six-membered rings, including the dihydropyran scaffold. The hetero-Diels-Alder reaction is a classic and powerful example.

In the hetero-Diels-Alder reaction, a conjugated diene reacts with a heterodienophile, such as a carbonyl compound (an oxo-Diels-Alder reaction), to form a dihydropyran ring. wikipedia.org This [4+2] cycloaddition is a thermally allowed, concerted process that allows for the simultaneous formation of two new bonds and the setting of multiple stereocenters. wikipedia.org Variations, such as the inverse-electron-demand hetero-Diels-Alder reaction, are also valuable for synthesizing dihydropyran derivatives. researchgate.net

Other cycloaddition strategies have also been developed. For example, an N-heterocyclic carbene (NHC)-catalyzed formal [3+3] cycloaddition between α-bromocinnamaldehyde and a β-ketoester indole (B1671886) has been used to construct chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons, demonstrating a method where a bromo-substituted precursor is used to build the ring. oaepublish.com

The Achmatowicz reaction is another important transformation where a furan (B31954) is converted into a dihydropyran. wikipedia.org The original process involves reacting a furfuryl alcohol with bromine in methanol (B129727) to form a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges in the presence of acid to the dihydropyran product. This method highlights the use of bromine in the initial steps of a sequence to construct the dihydropyran ring system. wikipedia.org

Diels-Alder Reaction Pathways

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful pathway to cyclohexene (B86901) derivatives and can be adapted for the synthesis of heterocyclic systems. wikipedia.org In the context of dihydropyran synthesis, this pericyclic reaction typically involves a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org While direct synthesis of this compound via a standard Diels-Alder reaction is not commonly reported, the principles of this reaction underpin the more frequently utilized hetero-Diels-Alder variant for accessing the dihydropyran core. The reaction's power lies in its ability to form two new carbon-carbon bonds simultaneously, offering significant control over the stereochemistry of the resulting cyclic product. wikipedia.org

Hetero-Diels-Alder Reactions and Mechanistic Insights

The hetero-Diels-Alder (HDA) reaction is a prominent and effective method for synthesizing dihydropyran rings. wikipedia.orgresearchgate.net This variation of the Diels-Alder reaction involves a heteroatom in either the diene or dienophile component. wikipedia.orgorganic-chemistry.org For the synthesis of dihydropyrans, an oxo-Diels-Alder reaction, where a carbonyl group reacts with a diene, is a common approach. wikipedia.org

These reactions can be catalyzed by Lewis acids, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, which facilitate the inverse electron demand HDA reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins. organic-chemistry.orgacs.org This methodology allows for high diastereo- and enantioselectivity in the formation of dihydropyran structures. organic-chemistry.orgacs.org Mechanistic studies, including DFT calculations, have provided a deeper understanding of these reactions, elucidating the transition states and intermediates that govern the stereochemical outcome. researchgate.netacs.orgresearchgate.net For instance, gold(I)-catalyzed HDA cascade reactions have been developed where the diene and dienophile are generated in situ from a single starting material, leading to complex furopyran cores. acs.orgresearchgate.net

The regioselectivity and stereoselectivity of HDA reactions are influenced by the electronic nature and steric properties of the substituents on both the diene and dienophile. rsc.orgchim.it For example, the reaction of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone has been shown to proceed with high regio- and diastereoselectivity, yielding predominantly cis-dihydropyran products. rsc.org

Olefin Metathesis in Dihydropyran Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, particularly for the formation of cyclic compounds. rsc.orgrsc.org This catalytic reaction, often employing ruthenium-based catalysts like the Grubbs' catalysts, allows for the efficient construction of dihydrofuran and dihydropyran rings. rsc.orgresearchgate.net

Ring-closing metathesis (RCM) is a key strategy for the synthesis of dihydropyrans from acyclic diene precursors. rsc.orgresearchgate.net This intramolecular reaction has been extensively used in the total synthesis of numerous natural products containing the dihydropyran motif. rsc.orgresearchgate.net The diastereoselectivity of RCM in dihydropyran synthesis can be influenced by the steric bulk of substituents on the starting triene, allowing for the preferential formation of specific diastereomers. acs.org The choice of the RCM catalyst, whether first or second generation Grubbs' or Hoveyda-Grubbs catalysts, can also impact the selectivity of the ring closure. acs.orgresearchgate.net

Table 1: Influence of Catalyst on Ring-Closing Metathesis for Dihydropyran Synthesis

| Catalyst Generation | Ring Size Selectivity (5-membered vs. 6-membered) | Reference |

|---|---|---|

| First-generation Ruthenium | ~1:1 mixture | researchgate.net |

This table is generated based on findings from a study on triene substrates. researchgate.net

A tandem reaction sequence combining olefin metathesis with double bond migration offers an efficient route to cyclic enol ethers, including dihydropyrans. organic-chemistry.orgorganic-chemistry.org This process is often catalyzed by ruthenium carbene complexes that can be converted in situ to ruthenium hydride species, which are active catalysts for double bond isomerization. organic-chemistry.orgutc.edu The addition of hydride sources like sodium borohydride (B1222165) (NaBH₄) can facilitate this transformation. organic-chemistry.orgorganic-chemistry.org This one-pot sequence typically involves an initial RCM reaction to form an exocyclic double bond, which is then isomerized to the more thermodynamically stable endocyclic position, yielding the dihydropyran ring. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This methodology has been successfully applied to the synthesis of various substituted dihydropyrans. mdpi.com

Ring-Closing Metathesis (RCM) Applications

Multi-component Reactions (MCRs) for Substituted Dihydropyrans

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. rsc.orgajchem-a.comnih.gov This approach aligns with the principles of green chemistry by minimizing waste and operational steps. nih.gov MCRs have proven to be a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including substituted dihydropyrans. rsc.orgajchem-a.comnih.gov

One notable example is the three-component reaction between an aldehyde, a 1,3-dicarbonyl compound, and an activated alkene or alkyne, often catalyzed by a Lewis or Brønsted acid or base. rsc.orgclockss.org For instance, the synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans can be achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and a 1,3-diketone. rsc.org The mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. rsc.org Bismuth(III) bromide has been shown to be an effective catalyst for a three-component, one-pot cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans with yields ranging from 44% to 80%. nih.govwm.edu

Table 2: Examples of Multi-component Reactions for Dihydropyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Dimedone | Urea | 2-amino-4-aryl-4H-chromene | rsc.org |

| Vinylferrocene | 1,3-Dicarbonyl Compound | Formaldehyde | None | 2-ferrocenyl-3,4-dihydropyran | clockss.org |

Derivatization from Cyclic Oxygen Heterocycles

Substituted dihydropyrans can also be synthesized through the derivatization of other cyclic oxygen heterocycles. While specific methods detailing the direct conversion of other cyclic ethers to this compound are not extensively documented in the provided search results, the general principle of transforming one heterocyclic system into another is a valid synthetic strategy. For instance, tetrahydropyran-2-ones have been used as precursors for 6-bromo-3,4-dihydro-2H-pyrans via a nickel(0)-catalyzed coupling reaction. thieme-connect.com Furthermore, triflic acid-promoted cyclizations of unsaturated acetals derived from homoallylic alcohols can yield halogen-substituted pyrans. core.ac.uk The carbonyl ene reaction of 2-methylenetetrahydropyrans can also provide access to β-hydroxydihydropyrans, which can potentially be further functionalized. organic-chemistry.org

Transformations of Tetrahydropyran-2-ones

A notable method for the preparation of 6-bromo-3,4-dihydro-2H-pyrans involves the transformation of tetrahydropyran-2-ones. thieme-connect.com This strategy is centered on a Nickel(0)-catalyzed coupling reaction of enol triflates derived from the corresponding lactones. thieme-connect.com

The process begins with tetrahydropyran-2-ones, which are converted into their respective enol triflates. These intermediates are then subjected to a Ni(0)-catalyzed coupling reaction, which facilitates the introduction of the bromo substituent and the formation of the double bond, yielding the this compound scaffold. thieme-connect.com This approach provides a direct route from a saturated lactone system to the desired unsaturated bromo-pyran derivative.

Table 1: Synthesis of 6-Bromo-3,4-dihydro-2H-pyrans from Tetrahydropyran-2-ones

| Starting Material | Intermediate | Product |

| Tetrahydropyran-2-one | Enol triflate | This compound |

| Substituted tetrahydropyran-2-ones (e.g., 4a-d) | Corresponding enol triflates (e.g., 5a-d) | Substituted 6-bromo-3,4-dihydro-2H-pyrans |

| This table illustrates the general pathway described in the literature for converting tetrahydropyran-2-ones to 6-bromo-3,4-dihydro-2H-pyrans via a Ni(0)-catalyzed coupling of an enol triflate intermediate. thieme-connect.com |

Conversion from Dihydropyran-2-one Derivatives

Dihydropyran-2-ones, also known as enol δ-lactones, are versatile intermediates in organic synthesis. nih.gov Their synthesis has been advanced through organocatalytic methods, particularly using N-heterocyclic carbenes (NHCs), which can catalyze cycloaddition reactions to form the dihydropyran-2-one skeleton. nih.gov These structures serve as platforms for accessing a variety of functionalized molecules. nih.gov

One established route to dihydropyran-2-one derivatives is the aldolisation/lactonization reaction between an aldehyde and a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of a strong base like lithium diisopropylamide (LDA). scielo.br This method has been used to synthesize a range of 6-substituted-4-hydroxy-5,6-dihydropyran-2-ones. scielo.br For instance, reacting various aromatic aldehydes with ethyl acetoacetate under these conditions yields products like 6-(4-bromophenyl)-4-hydroxy-5,6-dihydropyran-2-one. scielo.br While the direct conversion of these specific dihydropyran-2-ones to this compound is not detailed, these intermediates represent key scaffolds that could potentially undergo further transformations, such as reduction and substitution, to arrive at the target compound.

Table 2: Examples of Synthesized 6-Aryl-4-hydroxy-5,6-dihydropyran-2-ones

| Aldehyde Precursor | Product | Yield (%) |

| 4-Methoxybenzaldehyde | 4-hydroxy-6-(4-methoxyphenyl)-5,6-dihydropyran-2-one | 70 |

| 4-Cyanobenzaldehyde | 4-(4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)benzonitrile | 76 |

| 4-Bromobenzaldehyde | 6-(4-bromophenyl)-4-hydroxy-5,6-dihydropyran-2-one | 40 |

| Data sourced from an aldolisation/lactonization reaction procedure. scielo.br |

Dehydration and Cyclization Routes to Dihydropyrans

The construction of the dihydropyran ring frequently relies on dehydration and cyclization reactions from acyclic precursors. These methods are fundamental in creating the core heterocyclic structure.

One prominent strategy involves the cyclodehydration of (Z)-1,5-syn-endiols to form 2,6-trans-disubstituted 5,6-dihydropyrans. beilstein-journals.orgbeilstein-journals.org This transformation can be achieved using dehydrating agents such as specific phosphonium (B103445) salts or phosphoranes. beilstein-journals.orgbeilstein-journals.org The challenge in this synthesis lies in selectively activating one of the two hydroxyl groups to act as a leaving group, allowing the other to perform a nucleophilic attack to close the ring. beilstein-journals.org An alternative, more general four-step procedure involves regioselective silylation of the allylic alcohol, followed by mesylate formation and base-promoted cyclization. beilstein-journals.orgbeilstein-journals.org

Table 3: Cyclodehydration of Diol 2a to Dihydropyran 3a

| Reagent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Phosphonium Salt 4 | -35 | 78 | 84 |

| Phosphonium Salt 4 | -78 | <50 | 90 |

| Phosphorane 5 | 80 | 71 | 50 |

| This table presents findings from the cyclodehydration of a specific (Z)-1,5-syn-endiol (2a) under various conditions. beilstein-journals.orgbeilstein-journals.org |

Catalytic dehydrative cyclization provides an environmentally benign alternative to methods requiring stoichiometric reagents. For example, Rhenium(VII) oxide (Re₂O₇) can catalyze the dehydration of certain allylic alcohols to form dihydropyrans, proceeding through a boat-like transition state to favor the 2,6-trans product.

Other important cyclization routes include:

Oxonium-ene cyclization : This reaction, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), efficiently synthesizes substituted dihydropyrans from aldehydes or epoxides under mild conditions with high diastereoselectivity. nih.gov

Prins Cyclization : A powerful and widely used method for constructing tetrahydropyran rings, the Prins reaction between a homoallylic alcohol and an aldehyde can also be adapted to yield dihydropyrans under certain conditions. beilstein-journals.orgresearchgate.net The reaction proceeds via an oxocarbenium ion intermediate that is trapped intramolecularly by the alkene. beilstein-journals.org

Chemical Reactivity and Mechanistic Aspects of 6 Bromo 3,4 Dihydro 2h Pyran

Transformations Involving the Bromine Moiety

The bromine atom at the 6-position of the dihydropyran ring is the focal point for a variety of powerful synthetic operations, including the formation of organometallic reagents and participation in cross-coupling reactions.

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental transformation for activating the 6-bromo-3,4-dihydro-2H-pyran system, converting the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond. This process typically involves the use of organolithium reagents or magnesium metal.

Lithiation: The reaction of this compound with alkyllithium reagents, such as tert-butyllithium (B1211817) (tBuLi), effectively replaces the bromine atom with lithium, generating the corresponding 6-lithio-3,4-dihydro-2H-pyran. academictree.orgthieme-connect.com This organolithium species is a potent nucleophile and can be used in a variety of subsequent reactions. The direct metallation of dihydropyran with tBuLi also yields the same lithiated intermediate. rsc.org

Grignard Reagent Formation: The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). dissertationhomework.comwikipedia.org This process converts the vinyl bromide into a vinyl Grignard reagent, which is a versatile nucleophile for forming new carbon-carbon bonds. wikipedia.org It is crucial to conduct this reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by protons. wikipedia.org

Table 1: Halogen-Metal Exchange Reactions

| Reaction Type | Reagent(s) | Product | Key Features |

| Lithiation | tBuLi | 6-Lithio-3,4-dihydro-2H-pyran | Forms a highly reactive organolithium intermediate. academictree.orgthieme-connect.comrsc.org |

| Grignard Formation | Mg, THF | 6-(Magnesiobromo)-3,4-dihydro-2H-pyran | Creates a versatile Grignard reagent for nucleophilic additions. dissertationhomework.comwikipedia.org |

Nucleophilic Substitution Reactions at the Brominated Position

While direct nucleophilic substitution at a vinylic carbon is generally challenging, the unique electronic nature of the this compound system can facilitate such reactions under specific conditions. The presence of the endocyclic oxygen atom influences the reactivity of the C-Br bond. For instance, in related pyran systems, the bromo group can be displaced by various nucleophiles. smolecule.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of organic partners.

Suzuki Coupling: The Suzuki coupling reaction provides a powerful method for forming carbon-carbon bonds by reacting the brominated pyran with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide variety of functional groups.

Stille Coupling: The Stille coupling involves the reaction of the brominated pyran with an organotin compound, catalyzed by a palladium complex. This method is known for its mild reaction conditions and tolerance of many functional groups.

Heck Coupling: In the Heck reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the double bond of the alkene, leading to the formation of substituted dihydropyrans. sorbonne-universite.fr The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can improve the regioselectivity of the coupling. sorbonne-universite.fr

Other Cross-Coupling Reactions: The lithiated derivative of this compound can also participate in direct cross-coupling reactions with aryl and alkenyl halides, catalyzed by palladium complexes. rsc.org For example, the use of a Pd2(dba)3/XPhos catalyst system allows for the efficient coupling of (3,4-dihydro-2H-pyran-6-yl)lithium with various bromoarenes. rsc.org

Table 2: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron compounds | Palladium catalyst, base | Aryl- or vinyl-substituted dihydropyrans |

| Stille Coupling | Organotin compounds | Palladium catalyst | Aryl- or vinyl-substituted dihydropyrans |

| Heck Coupling | Alkenes | Palladium catalyst, base | Substituted dihydropyrans |

| Direct Coupling of Lithiated Species | Aryl/alkenyl halides | Pd2(dba)3/XPhos | Aryl- or vinyl-substituted dihydropyrans rsc.org |

Reactivity of the Dihydro-2H-pyran Ring System

The dihydropyran ring itself possesses reactive sites, primarily the endocyclic double bond and positions that can bear activated substituents.

Reactions at the Endocyclic Double Bond (e.g., Electrophilic Additions)

The double bond in the 3,4-dihydro-2H-pyran ring is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack. msu.edu

Halogenation: The addition of halogens like chlorine and bromine across the double bond can occur, leading to dihalogenated tetrahydropyran (B127337) derivatives. sigmaaldrich.com The halogen at the 2-position is often more reactive, allowing for subsequent selective transformations. sigmaaldrich.com

Hydrohalogenation: The addition of hydrohalic acids, such as HCl and HBr, to the double bond results in the formation of 2-halotetrahydropyrans. sigmaaldrich.com These products can be used in situ for further reactions. sigmaaldrich.com

Prins-type Cyclizations: In the presence of a Lewis acid like iron(III) chloride, the double bond can participate in Prins-type cyclizations with aldehydes, leading to the formation of functionalized pyran structures. umich.edu

Reactions of Activated Carbonyl Substituents on the Dihydropyran Ring

When a carbonyl group, such as a formyl or acyl group, is attached to the dihydropyran ring, particularly at the 5-position, it activates the molecule for a range of nucleophilic addition reactions. These systems can act as Michael acceptors. chim.it

Nucleophilic Additions: Organometallic reagents like Grignard reagents and organolithium compounds can add to the carbonyl group (1,2-addition) or to the β-carbon of the enone system (1,4-addition or conjugate addition). chim.itrug.nl The selectivity between 1,2- and 1,4-addition is often dependent on the nature of the nucleophile. chim.it Hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like cuprates favor 1,4-addition. chim.it Grignard reagents can exhibit intermediate behavior. chim.it

Knoevenagel Condensation: 5-Formyl-3,4-dihydro-2H-pyran derivatives can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base. chim.it

Table 3: Reactions of Activated Carbonyl-Substituted Dihydropyrans

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition (1,2-addition) | Organolithium reagents | Alcohols |

| Nucleophilic Addition (1,4-addition) | Cuprates | β-Substituted pyranones chim.it |

| Knoevenagel Condensation | Malononitrile, base | Dihydropyran-5-ylidenemalononitrile chim.it |

Other Selective Chemical Transformations

The reactivity of the this compound scaffold allows for a variety of selective chemical transformations beyond simple substitutions. These reactions are crucial for the synthesis of complex molecules and functionalized heterocyclic systems. Key transformations include the oxidation of hydroxylated derivatives and the reduction of the bromine atom.

Oxidation Reactions of Hydroxyl Groups on Pyran Rings

While this compound does not inherently possess a hydroxyl group, its derivatives bearing hydroxyl substituents on the pyran ring can undergo selective oxidation. These reactions are fundamental in synthetic chemistry for converting alcohols to carbonyl compounds such as ketones or lactones. The choice of oxidant and reaction conditions is critical to achieve high selectivity and yield.

Research on related pyran systems demonstrates several effective oxidation methods. For instance, the oxidation of an equatorial hydroxyl group on a pyran ring to a ketone has been successfully achieved using a complex of chromium trioxide and pyridine (B92270) (CrO₃·py₂). nih.gov In other cases, silver carbonate absorbed on Celite (the Fétizon's reagent) has been used to oxidize hydroxyl groups to yield pyrano-δ-lactones in good yields. nih.gov For the preferential oxidation of primary hydroxyl groups in unprotected sugar-like pyran structures, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) based systems are highly effective, converting them to carboxylic acids while preserving the stereochemical integrity of the molecule. researchgate.net The unstable enol structure in certain dihydroxy-pyranones is identified as a key factor in their antioxidant activity, highlighting the reactivity of hydroxyl groups at olefinic positions. rsc.org

These methodologies can be applied to hydroxylated derivatives of this compound to access a range of oxidized products, further expanding its synthetic utility.

Table 1: Selected Oxidizing Agents for Hydroxyl Groups on Pyran Rings

| Oxidizing Agent | Functional Group Transformation | Reference |

|---|---|---|

| Chromium trioxide-pyridine (CrO₃·py₂) | Secondary Alcohol → Ketone | nih.gov |

| Silver Carbonate on Celite (Fétizon's Reagent) | Primary Alcohol → Lactone | nih.gov |

| TEMPO/Sodium Hypochlorite | Primary Alcohol → Carboxylic Acid | researchgate.net |

Mechanistic Investigations

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and optimizing reaction conditions. A combination of computational studies, kinetic analysis, and spectroscopic methods provides deep insights into the pathways of its transformations.

Computational Studies (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of heterocyclic compounds like dihydropyrans. mdpi.com DFT calculations allow for the modeling of transition states, the calculation of activation energies, and the prediction of reaction outcomes, such as regioselectivity and stereoselectivity. researchgate.netznaturforsch.com

For dihydropyran systems, DFT has been used to:

Analyze Thermal Decomposition: Studies have computationally examined the thermal decomposition of dihydropyran derivatives, calculating kinetic and thermodynamic parameters to understand the influence of substituents on the activation free energy. mdpi.com

Investigate Cycloaddition Reactions: The feasibility and stereoselectivity of Diels-Alder reactions to form dihydropyran rings have been analyzed using DFT to predict activation barriers and the most likely products. znaturforsch.comrsc.org

Elucidate Reaction Pathways: DFT calculations can help differentiate between competing reaction pathways, such as the hetero-Diels-Alder versus the homo-Diels-Alder pathway in the synthesis of certain dihydropyrans. znaturforsch.com Molecular iodine-catalyzed syntheses of pyrans have also been investigated through a combination of experiments and DFT calculations to reveal mechanistic details. organic-chemistry.org

In the context of this compound, DFT could be employed to model the energetics of nucleophilic substitution at the C-6 position, explore potential elimination pathways, and predict its reactivity in cycloaddition reactions.

Table 3: Applications of DFT Calculations in Dihydropyran Chemistry

| Area of Investigation | Insights Gained | Reference(s) |

|---|---|---|

| Reaction Feasibility | Prediction of activation barriers and thermodynamic driving forces. | znaturforsch.com |

| Regio- and Stereoselectivity | Determination of preferred product isomers based on transition state energies. | researchgate.netznaturforsch.com |

| Reaction Mechanism | Elucidation of stepwise vs. concerted pathways; role of catalysts. | mdpi.comrsc.orgorganic-chemistry.org |

| Substituent Effects | Understanding the electronic and steric influence of substituents on reactivity. | mdpi.com |

Kinetic and Spectroscopic Elucidation of Reaction Pathways

Experimental studies involving kinetics and spectroscopy are crucial for validating computational models and providing tangible evidence for proposed reaction mechanisms.

Kinetic studies measure reaction rates under varying conditions (e.g., temperature, concentration, solvent) to derive rate laws and activation parameters. For example, the hydrolysis of 2-alkoxy-2,3-dihydropyrans was investigated by monitoring reaction rates in different acidic solutions and by measuring solvent isotope effects (kH₂O/kD₂O) to quantify the contribution of competing vinyl ether and acetal (B89532) hydrolysis pathways. cdnsciencepub.com The autocatalytic hydration of dihydropyran was also studied kinetically, with the apparent activation energy determined from an Arrhenius plot. acs.org

Spectroscopic techniques are vital for identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of products and to monitor the progress of a reaction. For instance, ¹H NMR has been used to determine the ratio of anomeric products in pyranopyran synthesis. nih.gov

Mass Spectrometry (MS) helps in identifying products and intermediates by their mass-to-charge ratio, as seen in the analysis of dihydropyran hydration products. acs.org

Infrared (IR) spectroscopy can be used to follow reactions by observing the appearance or disappearance of characteristic functional group absorptions.

For this compound, these methods could be used to follow the kinetics of substitution or elimination reactions and to structurally characterize the resulting products, thereby elucidating the complete reaction pathway.

Table 4: Experimental Methods for Mechanistic Elucidation

| Method | Application | Information Obtained | Reference(s) |

|---|---|---|---|

| Kinetics | |||

| UV-Vis Spectrophotometry | Monitoring changes in concentration of chromophoric species over time. | Rate constants, reaction order. | cdnsciencepub.com |

| Solvent Isotope Effect | Comparing reaction rates in H₂O and D₂O. | Insight into proton transfer in the rate-determining step. | cdnsciencepub.com |

| Arrhenius Plot | Studying reaction rates at different temperatures. | Activation energy (Ea). | acs.org |

| Spectroscopy | |||

| NMR Spectroscopy | Structural analysis of reactants, intermediates, and products. | Stereochemistry, regiochemistry, product ratios. | nih.govresearchgate.netrsc.org |

| Mass Spectrometry | Identification of reaction components by mass. | Molecular weight of products and intermediates. | acs.org |

Radical Intermediates and their Role in Dihydropyran Chemistry

Radical intermediates, species with unpaired electrons, play a significant role in certain reactions of dihydropyrans. libretexts.org These reactions are typically initiated by heat or light, often with a radical initiator. The stability of a radical intermediate follows the order tertiary > secondary > primary, and is enhanced by resonance. libretexts.org

The chemistry of this compound can involve radicals in several ways:

Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond can be cleaved homolytically to generate a vinylic radical at the C-6 position. This radical can then participate in various propagation steps.

Radical Addition: The double bond of the dihydropyran ring can undergo radical addition reactions. acs.org

Allylic Radical Formation: Abstraction of a hydrogen atom from the C-4 position (allylic to the double bond) could form a resonance-stabilized allylic radical, which could then undergo further reactions.

Reductive Dehalogenation: As mentioned in section 3.3.2, the reduction of the bromine atom using Bu₃SnH proceeds through a radical chain mechanism. sciencemadness.org The process is initiated by the formation of a tributyltin radical from AIBN. This radical abstracts the bromine atom from the dihydropyran to form a vinylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final reduced product and regenerate the tributyltin radical to continue the chain. sciencemadness.orglibretexts.org

The study of radical intermediates is essential for understanding and controlling these specific reaction pathways in dihydropyran chemistry. acs.org

Stereochemical Control in the Synthesis and Reactions of Dihydropyrans

Diastereoselective Formation of 3,4-Dihydro-2H-pyran Systems

Diastereoselectivity in the formation of the dihydropyran ring can be achieved through various synthetic strategies, most notably through cycloaddition reactions and intramolecular cyclizations.

One of the most powerful methods for constructing dihydropyran rings is the hetero-Diels-Alder (HDA) reaction. nih.gov The reaction involves a diene reacting with a dienophile containing a heteroatom. In the synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives, the reaction between indane-1,3-dione and 3-vinyl-2H-chromene derivatives proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the endo-orientation of the dienophile relative to the diene in the transition state. This controlled approach from the opposite face of a bulky substituent, such as a phenyl group, leads to the preferential formation of the anti-product as the major isomer. nih.gov

Another effective method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. semanticscholar.orgnih.gov This approach leads to highly functionalized 3,4-dihydro-2H-pyran-4-carboxamides with exceptional diastereoselectivity. The reaction proceeds through a cascade process where only one diastereomer is formed. X-ray diffraction analysis has confirmed the trans configuration of the substituents at the C2 and C4 positions of the pyran ring. semanticscholar.org

| Reactants | Reaction Type | Key Conditions | Major Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Indane-1,3-dione and 3-vinyl-2H-chromene | Hetero-Diels-Alder | Toluene, 4 Å MS, 120 °C | anti (Major Isomer) | Up to 85% | nih.gov |

| 4-Oxoalkane-1,1,2,2-tetracarbonitriles and Aldehydes | Cascade Reaction/Cyclization | HCl (acidic medium) | trans (C2/C4 substituents) | 57–69% | semanticscholar.orgnih.gov |

Enantioselective Methodologies for Chiral Dihydropyrans

The synthesis of specific enantiomers of chiral dihydropyrans is crucial for medicinal chemistry and is often achieved using asymmetric catalysis. Both organocatalysis and metal-based catalysis have been successfully employed.

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of chiral dihydropyranones. acs.org In one approach, 3-bromoenals react with 1,3-dicarbonyl compounds under oxidative NHC catalysis. By carefully controlling the reaction pathway, it is possible to selectively generate chiral dihydropyranones with high enantiomeric excess. acs.org Similarly, chiral imidodiphosphoric acids have been used to catalyze the inverse-electron-demand hetero-Diels-Alder reaction between β,γ-unsaturated α-ketoesters and 3-vinylindoles. bohrium.com This method provides optically active 3,4-dihydro-2H-pyran derivatives with three contiguous stereocenters in excellent yields and high enantioselectivities (up to 99% ee). The success of this catalysis is attributed to the formation of a double hydrogen bond between the catalyst and the two reactants, which effectively organizes the transition state. bohrium.com

Organocopper catalysis offers another robust strategy. A combination of a chiral copper-based Lewis acid, such as t-BuBOX(L1)–Cu₂, and a trityl salt can promote the in situ oxidation of ethers to enol ethers, followed by an enantioselective [4+2] cycloaddition with a β,γ-unsaturated ketoester. This system allows for the synthesis of a wide range of chiral dihydropyran derivatives with high enantiomeric ratios (up to 96:4 er). nih.gov

| Catalyst Type | Specific Catalyst/System | Reaction | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Organocatalyst (NHC) | Chiral N-Heterocyclic Carbene | Annulation of 3-bromoenals and 1,3-dicarbonyls | High ee | acs.org |

| Organocatalyst (Chiral Acid) | Chiral Imidodiphosphoric Acid | IED Hetero-Diels-Alder | 73–99% ee | bohrium.com |

| Metal Catalyst (Copper) | t-BuBOX(L1)–Cu₂ / Ph₃COAc | [4+2] Cycloaddition | Up to 96:4 er | nih.gov |

Stereochemical Influence on Reaction Outcomes

The pre-existing stereochemistry within a dihydropyran ring or its precursor significantly influences the outcome of subsequent chemical transformations.

In the epoxidation of 2-alkoxy-5,6-dihydro-2H-pyrans, the stereochemistry of the resulting epoxide is controlled by the steric bulk of the C2-alkoxy group. A larger alkoxy group directs the m-chloroperoxybenzoic acid to attack from the face opposite to it, leading to a higher proportion of the trans-epoxide. For instance, a 2-methoxy group results in a 3:1 ratio of trans to cis epoxide, whereas the bulkier 2-t-butoxy group yields a 9:1 ratio. cdnsciencepub.com

Furthermore, the stereochemistry of these epoxides dictates the regioselectivity of subsequent reactions, such as ring-opening with lithium aluminum hydride (LiAlH₄). Hydride attack occurs exclusively at the C3 position (the epoxide carbon remote from the C2-alkoxy group), irrespective of whether the starting epoxide is cis or trans. This outcome is attributed to the powerful polar influence of the two geminal oxygen atoms at C2, which overrides steric considerations and directs the nucleophile to the more distant carbon. cdnsciencepub.com

In cycloaddition reactions, the stereochemistry of substituents on the diene can determine the facial selectivity of the dienophile's approach. As mentioned previously in the context of diastereoselective HDA reactions, a bulky group on the diene will sterically hinder one face, forcing the dienophile to approach from the less hindered side, thereby controlling the stereochemistry of the newly formed chiral centers. nih.gov This principle is fundamental to achieving high diastereoselectivity in the synthesis of complex polycyclic systems containing a dihydropyran core.

Retrosynthetic Analysis and Strategic Synthesis Design

Disconnection Strategies for 6-Bromo-3,4-dihydro-2H-pyran Scaffolds

The retrosynthetic analysis of this compound involves identifying key bonds that can be disconnected through reliable chemical reactions. The core dihydropyran ring and the vinyl bromide functionality present several logical opportunities for disconnection.

One primary strategy involves a hetero-Diels-Alder reaction , a powerful method for constructing six-membered heterocycles. organic-chemistry.org In this approach, the dihydropyran ring is disconnected across the C-O and the C5-C6 double bond. This leads to a heterodienophile, such as acrolein, and a diene. For the target molecule, this disconnection is less direct due to the bromine substituent but provides a conceptual starting point for related annulation strategies.

A more common and direct disconnection approach targets the C-O ether bond and the C-Br bond. Disconnecting the C2-O bond via a C-O disconnection simplifies the ring into a hydroxy-alkenyl bromide precursor. This strategy is based on intramolecular cyclization, a common method for forming cyclic ethers.

Another powerful disconnection strategy is based on ring-closing metathesis (RCM) . organic-chemistry.org This approach disconnects the C5=C6 double bond, leading to a diene precursor containing an allyl ether and a vinyl bromide. The subsequent RCM reaction, typically catalyzed by a ruthenium complex like a Grubbs' catalyst, would form the dihydropyran ring. organic-chemistry.org

The most straightforward disconnection is often the C-Br bond, viewed as a Functional Group Interconversion (FGI) , leading back to the parent 3,4-dihydro-2H-pyran. This simplifies the problem to the synthesis of the basic dihydropyran ring, with bromination occurring as a final step.

Functional Group Interconversions (FGI) in Dihydropyran Retrosynthesis

Functional Group Interconversions are crucial steps in a synthetic plan, allowing for the introduction or modification of functional groups to facilitate key bond-forming reactions or to install the final desired functionality. imperial.ac.uksathyabama.ac.in

In the context of this compound, several FGIs are pivotal:

Formation of the Vinyl Bromide: The C-Br bond can be installed through various methods. A common retrosynthetic step is to consider the vinyl bromide as arising from an intermediate such as a vinyl organometallic species (e.g., vinylstannane or vinylsilane) via halogenation. Alternatively, it can be formed from a ketone precursor via a Shapiro reaction or from an alkyne via hydrobromination. A direct approach involves the bromination of 3,4-dihydro-2H-pyran itself, though this can lead to issues with regioselectivity and side reactions like addition to the double bond.

Ether Formation: The pyran oxygen is typically introduced via an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a hemiacetal. imperial.ac.uk Retrosynthetically, this means that the target molecule can be traced back to a halogenated pentenol derivative.

Protecting Group Manipulations: In multi-step syntheses, protecting groups are often essential. The hydroxyl group of a precursor alcohol might be protected during other transformations and later deprotected to allow for the ring-closing etherification. Dihydropyran itself is ironically a common protecting group for alcohols.

Planning for Complex Molecular Architectures

The this compound scaffold is a valuable building block for synthesizing more complex molecules, particularly in medicinal and agrochemical research. ontosight.ai The strategic value lies in the orthogonal reactivity of its two key functional groups: the vinyl bromide and the enol ether double bond.

The Vinyl Bromide as a Handle: The bromine atom is a versatile functional handle for carbon-carbon bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form conjugated enynes.

Stille Coupling: Reaction with organostannanes.

Heck Reaction: Coupling with alkenes. This allows the dihydropyran core to be appended to a wide range of other molecular fragments, building complexity in a convergent manner. sathyabama.ac.in

Reactivity of the Enol Ether: The electron-rich double bond of the dihydropyran can undergo several types of reactions. It can be subjected to electrophilic addition, cycloaddition, or hydrogenation. For instance, hydrogenation would yield a 2-bromotetrahydropyran, a different but equally useful saturated heterocyclic scaffold. The enol ether can also be hydrolyzed under acidic conditions to reveal a lactol or a hydroxy-aldehyde, providing another pathway for structural diversification.

The planning for a complex synthesis would therefore involve using the this compound unit as a "linchpin." A fragment could be attached via a cross-coupling reaction at the C6 position, followed by a modification of the dihydropyran ring itself, or vice versa. This strategic approach is central to building libraries of complex molecules for screening purposes or for the total synthesis of natural products containing a dihydropyran or tetrahydropyran (B127337) motif. mdpi.comnih.gov

Advanced Applications of 6 Bromo 3,4 Dihydro 2h Pyran in Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

6-Bromo-3,4-dihydro-2H-pyran serves as a key starting material for the synthesis of various complex heterocyclic systems. The presence of the bromine atom allows for its participation in cross-coupling reactions, while the dihydropyran ring can be manipulated to form other cyclic structures.

One notable application is in the synthesis of spiroketals, which are structural motifs found in many natural products. thieme-connect.deresearchgate.net The key step in one synthetic route to (±)-talaromycin B involves the nucleophilic cleavage of an oxirane by an organocuprate derived from 6-lithio-3,4-dihydro-2H-pyran. rsc.org This demonstrates the utility of the lithiated form of the dihydropyran in forming new carbon-carbon bonds.

Furthermore, this compound and its derivatives are used in the synthesis of fused heterocyclic systems. For instance, reactions with binucleophiles can lead to the formation of pyrano[2,3-b]pyridines and other complex ring systems. The reactivity of the vinyl ether and the bromo-substituent enables sequential reactions to build intricate molecular architectures. Palladium-catalyzed cross-coupling reactions of (3,4-dihydro-2H-pyran-6-yl)lithium with aryl bromides have been shown to produce substituted dihydropyrans in high yields, which are precursors to various heterocyclic compounds. rsc.org

| Heterocyclic System | Synthetic Strategy | Key Intermediate | Ref. |

| Spiroketals | Nucleophilic cleavage of oxiranes | 6-Lithio-3,4-dihydro-2H-pyran | rsc.org |

| Pyrano[2,3-b]pyridines | Cyclization with binucleophiles | This compound | |

| Substituted Dihydropyrans | Palladium-catalyzed cross-coupling | (3,4-Dihydro-2H-pyran-6-yl)lithium | rsc.org |

Precursor for the Synthesis of Natural Product Fragments and Analogues

The dihydropyran motif is a common structural element in a variety of natural products. chim.itmdpi.com Consequently, this compound is a valuable precursor for the synthesis of fragments and analogues of these biologically active molecules.

For example, the synthesis of analogues of the potent PDE9A inhibitor PF-04447943, which is used in the treatment of cognitive disorders, utilizes a tetrahydropyran (B127337) moiety. acs.org The synthesis of such complex molecules often involves the functionalization of a dihydropyran ring, for which this compound can be a starting point.

The synthesis of fragments of the antimitotic natural product laulimalide (B1674552) has also been explored using dihydropyran-containing molecules. ualberta.ca Additionally, the total synthesis of the antiosteoporotic natural product diospongin B has been achieved utilizing stereochemically enriched dihydropyrans. ualberta.ca The ability to perform stereoselective reactions on the dihydropyran ring is crucial for the synthesis of these chiral natural products.

| Natural Product/Analogue | Therapeutic Area | Synthetic Approach | Ref. |

| PF-04447943 Analogue | Cognitive Disorders | Functionalization of tetrahydropyran | acs.org |

| Laulimalide Fragment | Anticancer | Utilization of dihydropyran building blocks | ualberta.ca |

| Diospongin B | Antiosteoporotic | Asymmetric synthesis from dihydropyrans | ualberta.ca |

Utilization in Protecting Group Chemistry (e.g., Tetrahydropyranyl Ethers)

3,4-Dihydro-2H-pyran is widely used for the protection of hydroxyl groups as tetrahydropyranyl (THP) ethers. sigmaaldrich.comorganic-chemistry.org This protecting group is stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and hydrides, but can be easily removed under mild acidic conditions. organic-chemistry.org

The reaction of an alcohol with 3,4-dihydro-2H-pyran is typically catalyzed by an acid. sigmaaldrich.com While the parent dihydropyran is most commonly used, the bromo-derivative can in principle be employed, with the bromine atom serving as a handle for further transformations after the protection step. The formation of THP ethers introduces a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral. organic-chemistry.org

Various catalysts have been developed to facilitate the tetrahydropyranylation of alcohols, including heterogeneous acid catalysts which allow for easier purification and catalyst recycling. beilstein-journals.org

| Substrate | Catalyst | Key Feature | Ref. |

| Alcohols, Phenols | Acid (e.g., p-TsOH, BF3·OEt2) | Formation of stable THP ethers | sigmaaldrich.com |

| Alcohols, Phenols | Heterogeneous Acid Catalysts | Recyclable catalyst, green chemistry | beilstein-journals.org |

Synthesis of Polyfunctionalized Organic Molecules

The reactivity of this compound makes it an excellent starting material for the synthesis of polyfunctionalized organic molecules. The bromine atom can be substituted or used in coupling reactions, while the double bond of the dihydropyran ring can undergo various additions and cycloadditions.

Halogen-metal exchange of 6-bromo-3,4-dihydro-2H-pyrans followed by reaction with electrophiles is a common strategy to introduce a wide range of functional groups at the 6-position. thieme-connect.com Furthermore, cross-coupling reactions, such as the Heck reaction, allow for the introduction of aryl and other substituents. sorbonne-universite.fr For instance, the Heck coupling of aryl halides with 3,4-dihydro-2H-pyran can be controlled to achieve high regioselectivity. sorbonne-universite.fr

The synthesis of polysubstituted pyrans is of significant interest due to the prevalence of this motif in bioactive molecules. ualberta.ca Methods have been developed for the stereospecific and regioselective synthesis of enantioenriched dihydropyranyl boronates, which can then be used in cross-coupling reactions to generate a variety of polyfunctionalized pyrans. ualberta.ca

| Reaction Type | Reagents | Product Type | Ref. |

| Halogen-Metal Exchange | Organolithium reagents, Electrophiles | 6-Substituted dihydropyrans | thieme-connect.com |

| Heck Coupling | Aryl halides, Palladium catalyst | Arylated dihydropyrans | sorbonne-universite.fr |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Arylated dihydropyrans | ualberta.ca |

Emerging Research Trends and Future Prospects

Development of Green Chemistry Approaches for Dihydropyran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dihydropyran heterocycles to minimize environmental impact and enhance safety. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes.

A major focus has been the development of one-pot, multicomponent reactions (MCRs). rsc.org MCRs are highly convergent processes where three or more reactants are combined in a single vessel to form a complex product, which contains nearly all the atoms of the starting materials. rsc.org This approach reduces the number of synthetic steps, minimizes waste, and saves time and resources. springerprofessional.de For instance, the synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans, which share the dihydropyran core, is often achieved through a three-component reaction between an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. rsc.org

Recent research highlights several green strategies:

Aqueous Media: Utilizing water as a solvent is a key green approach. One-pot syntheses of pyrano[2,3-c]pyrazoles have been successfully conducted in a water extract of banana peels at room temperature, avoiding toxic organic solvents. researchgate.net Similarly, a mixture of ethanol (B145695) and water has been used as a low-toxicity solvent for the synthesis of 2-amino-4H-chromene-3-carbonitriles, catalyzed by urea. rsc.org

Solvent-Free Conditions: Reactions conducted without any solvent, often referred to as neat conditions, represent a significant step towards sustainability. rsc.org Grinding techniques (mechanochemistry) under solvent-free conditions have been employed for the synthesis of pyrano[4,3-b]pyrans, offering advantages like experimental simplicity and short reaction times. researchgate.net Thermal heating under neat conditions has also proven effective for synthesizing fused 4H-pyran derivatives, eliminating the need for both catalysts and solvents. rsc.org

Biodegradable and Reusable Catalysts: The development of catalysts that are non-toxic and can be easily recovered and reused is a cornerstone of green synthesis. Zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been used as a heterogeneous, recyclable Lewis acid catalyst for the solvent-free synthesis of dihydropyran derivatives. sinaweb.net This catalyst is efficient, requires a short reaction time, and can be recycled without a significant loss of activity. sinaweb.net

These green methodologies demonstrate a shift towards more sustainable and economically attractive routes for synthesizing dihydropyran frameworks, which could be adapted for the production of 6-bromo-3,4-dihydro-2H-pyran.

Table 1: Green Chemistry Approaches for Dihydropyran Synthesis

| Approach | Catalyst / Medium | Key Advantages | Relevant Compounds | Citations |

|---|---|---|---|---|

| Multicomponent Reaction | Urea / EtOH:H₂O | Low toxicity, simple protocol, low cost. | 2-amino-4H-chromene-3-carbonitriles | rsc.org |

| One-Pot Synthesis | Water Extract of Banana Peels | Avoids toxic solvents, eco-friendly. | Pyrano[2,3-c]pyrazole | researchgate.net |

| Solvent-Free Synthesis | ZrCl4@Arabic Gum | High efficiency, short reaction time, recyclable catalyst. | Dihydropyran derivatives | sinaweb.net |

| Mechanochemistry | Ammonium Acetate (grinding) | Avoids organic solvents, simple work-up, economical. | Pyrano[4,3-b]pyrans | researchgate.net |

| Thermal/Neat Conditions | None | Catalyst- and solvent-free, high atom economy. | Fused 4H-pyrans | rsc.org |

Exploration of Novel Catalytic Systems

The quest for higher efficiency, selectivity, and milder reaction conditions in dihydropyran synthesis has spurred the exploration of novel catalytic systems. These advanced catalysts offer unique reactivity and are often designed to be more sustainable than traditional catalysts.

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool. N-Heterocyclic Carbenes (NHCs) are particularly versatile, capable of catalyzing various annulation reactions to form dihydropyran-2-ones. mdpi.comresearchgate.net For example, NHCs have been used in [4+2] and [3+3] cycloadditions of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds to produce trisubstituted dihydropyranones with high yield and enantioselectivity. mdpi.com Chiral imidodiphosphoric acids represent another class of organocatalysts, enabling highly diastereo- and enantioselective [4+2] cycloadditions to synthesize poly-substituted 3,4-dihydro-2H-pyrans. bohrium.com These catalysts operate through a proposed double hydrogen-bonding activation mechanism, ensuring high levels of stereocontrol. bohrium.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and large surface areas, making them excellent candidates for heterogeneous catalysis. A novel Tantalum-based MOF (Ta-MOF) has been synthesized and used as a reusable nanocatalyst for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org This Ta-MOF catalyst demonstrates high capability, recyclability, and requires less reaction time for higher efficiency. nih.govfrontiersin.org

Nanocatalysts: Nanostructured catalysts offer high surface-to-volume ratios and unique electronic properties. Besides MOFs, other nanocatalysts like silica (B1680970) nanoparticles have been used as mild, neutral, and reusable catalysts for the one-pot multicomponent synthesis of 4H-pyrans. researchgate.net

The development of these novel catalytic systems provides a diverse toolkit for chemists to construct complex dihydropyran structures with high precision and under more sustainable conditions.

Table 2: Comparison of Novel Catalytic Systems for Dihydropyran Synthesis

| Catalyst Type | Specific Example | Reaction Type | Key Advantages | Citations |

|---|---|---|---|---|

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | [4+2] & [3+3] Annulations | High yield and enantioselectivity, versatile. | mdpi.comresearchgate.net |

| Organocatalyst | Chiral Imidodiphosphoric Acid | [4+2] Cycloaddition | Excellent diastereo- and enantioselectivity. | bohrium.com |

| Metal-Organic Framework | Tantalum-MOF (Ta-MOF) | Multicomponent Reaction | Reusable, high efficiency, short reaction time. | nih.govfrontiersin.orgbohrium.com |

| Nanocatalyst | Silica Nanoparticles | Multicomponent Reaction | Mild, neutral, reusable, environmentally benign. | researchgate.net |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is revolutionizing synthetic organic chemistry. researchgate.net When combined with automation, this technology offers unprecedented control over reaction parameters, leading to improved safety, scalability, and efficiency, making it highly suitable for the synthesis of heterocyclic compounds like dihydropyrans. nih.govstrath.ac.ukmdpi.com

The key advantages of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. springerprofessional.de

Precise Control: Flow systems allow for precise control over parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. dfc-kyoto.co.jp

Rapid Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors enables rapid mixing and efficient heat exchange, which is often difficult to achieve in batch reactors. dfc-kyoto.co.jp

Scalability: Scaling up a reaction in a flow system is straightforward—one simply runs the reactor for a longer period or uses parallel reactors, avoiding the re-optimization often required when scaling up batch processes. syrris.com

Automated flow chemistry systems can perform hundreds of experiments unattended, systematically exploring a wide range of reaction conditions to rapidly optimize a synthesis. syrris.comvapourtec.com This is particularly valuable for library synthesis in drug discovery and for developing robust manufacturing processes. strath.ac.uksyrris.com The integration of in-line analysis tools provides real-time data, allowing for immediate adjustments and a deeper understanding of the reaction. strath.ac.uk The application of flow chemistry is increasingly seen as a sustainable practice, reducing waste and energy consumption. researchgate.net While specific examples for this compound are not yet prevalent, the successful application of flow chemistry to the synthesis of a vast array of heterocycles strongly suggests its potential for producing this and other functionalized dihydropyrans in a more efficient, safer, and automated fashion. springerprofessional.demdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Citations |

|---|---|---|---|

| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and mixing. | dfc-kyoto.co.jp |

| Safety | Higher risk with hazardous materials and exotherms due to large volumes. | Inherently safer due to small reactor volumes. | springerprofessional.de |

| Scalability | Often requires significant re-optimization for scale-up. | Easily scalable by extending run time or using parallel systems. | strath.ac.uksyrris.com |

| Efficiency | Can be time-consuming with multiple steps and work-ups. | Enables telescoping of multiple steps, reducing overall time. | syrris.com |

| Automation | Automation can be complex and limited in scope. | Readily integrated with automation for high-throughput optimization and library synthesis. | syrris.comvapourtec.com |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-bromo-3,4-dihydro-2H-pyran, and what reaction conditions optimize yield?

- Methodological Answer : A Brønsted acid-mediated approach using DMAP and DCM as catalysts/solvents under mild conditions (room temperature, 12–24 hours) achieves moderate to high yields (60–85%). Key steps include:

- Substrate activation : Use of dicyclohexylcarbodiimide (DCC) for esterification or coupling.

- Workup : Ethyl acetate dilution, NH4Cl/brine washes, and Na2SO4 drying .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients .

- Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (DMAP) | 0.1–0.2 equiv | Increases rate |

| Solvent (DCM) | Anhydrous, 0.1 M concentration | Minimizes side reactions |

| Reaction Time | 12–24 hours | Maximizes conversion |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution pattern via (δ 4.2–5.0 ppm for pyran protons) and NMR (δ 70–80 ppm for oxygenated carbons) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peaks (e.g., m/z 177.03 for [M+H]) .

- IR Spectroscopy : C-Br stretch at 550–650 cm .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in brominating 3,4-dihydro-2H-pyran derivatives?

- Methodological Answer :

- Electrophilic Bromination : Use N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in CCl4 to target allylic/benzylic positions .

- Directing Groups : Install electron-withdrawing groups (e.g., esters) at C-2 to direct bromination to C-6 via resonance effects .

- Controlled Conditions : Low temperatures (−20°C) and stoichiometric Br in DMF for precise control .

Q. How can stereochemical outcomes be controlled during functionalization of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki conditions for enantioselective epoxide formation at C-3/C-4 .

- Protecting Groups : Temporary silyl ethers (TBS or TIPS) to block undesired stereochemical pathways during nucleophilic substitutions .

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Replicate with Controls : Test variables (e.g., solvent purity, catalyst batch) independently.

- Advanced Analytics : Use HPLC-MS to trace byproducts (e.g., debrominated intermediates) .

- Computational Modeling : DFT calculations (Gaussian 09) to predict thermodynamic vs. kinetic product distributions .

Key Considerations for Experimental Design

- Theoretical Frameworks : Anchor synthesis routes in frontier molecular orbital (FMO) theory to predict reactivity .

- Data Reproducibility : Validate spectral data against NIST or PubChem references to avoid artifacts .

- Interdisciplinary Links : Leverage separation technologies (e.g., membrane filtration) for scalable purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.